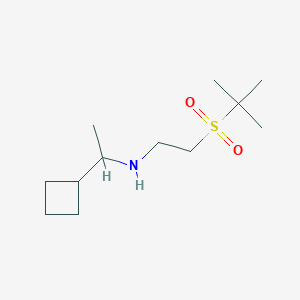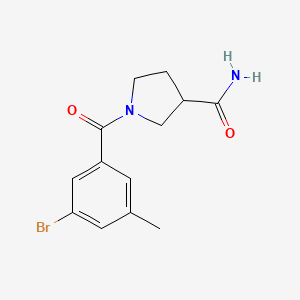![molecular formula C18H20N2O4 B6638514 3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)
3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide, also known as MDHSCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MDHSCO is a heterocyclic compound that contains both oxazole and chromene moieties. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied.
作用機序
The exact mechanism of action of 3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and bacterial growth. In addition, the compound has been shown to have low toxicity, making it a potentially safe candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide in lab experiments is its low toxicity. This makes it a potentially safe candidate for drug development. However, the compound is relatively new, and more research is needed to fully understand its potential advantages and limitations.
将来の方向性
There are several future directions for research on 3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its anti-inflammatory and anti-bacterial properties for the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations in scientific research.
合成法
3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide has been synthesized using several methods, including the reaction of 2-amino-4-methylpyridine with 4-formylchromen-2-one in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 2-bromo-5-(oxan-4-yl)oxazole in the presence of potassium carbonate to yield this compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and catalysts such as copper(II) acetate.
科学的研究の応用
3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide has been shown to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of certain types of cancer. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-10-16(24-20-12)17(21)19-14-11-18(6-8-22-9-7-18)23-15-5-3-2-4-13(14)15/h2-5,10,14H,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJUSZXLWQWIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)


![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![4-chloro-2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638519.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)
![2-(2-oxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638537.png)